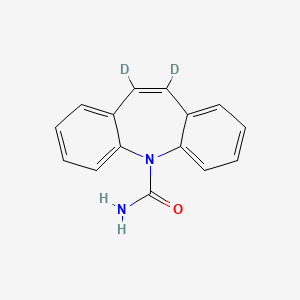
Carbamazepine-d2 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamazepine-d2 (Major) is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterium atoms replace hydrogen atoms in the molecule, which can alter its pharmacokinetic properties, potentially leading to improved stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Carbamazepine-d2 (Major) can be synthesized through the deuteration of carbamazepine. One common method involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, carbamazepine can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods: In industrial settings, the production of carbamazepine-d2 (Major) typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions: Carbamazepine-d2 (Major) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Carbamazepine-d2 can be oxidized to form carbamazepine-10,11-epoxide-d2, a pharmacologically active metabolite.
Reduction: Reduction reactions can convert carbamazepine-d2 to its reduced forms, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the carbamazepine-d2 molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carbamazepine-10,11-epoxide-d2.
Reduction: Reduced forms of carbamazepine-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Carbamazepine-d2 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of carbamazepine.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of carbamazepine.
Medicine: Utilized in clinical research to explore its efficacy and safety in treating epilepsy and bipolar disorder.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic effects of carbamazepine.
作用机制
Carbamazepine-d2 (Major) exerts its effects by inhibiting voltage-gated sodium channels in neurons, which stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses. This action helps to control seizures and stabilize mood in patients with bipolar disorder. The deuterium atoms in carbamazepine-d2 may enhance its metabolic stability, potentially leading to prolonged therapeutic effects.
相似化合物的比较
Carbamazepine: The non-deuterated form, widely used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog of carbamazepine with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine Acetate: Another analog with improved pharmacokinetic properties and fewer side effects.
Uniqueness: Carbamazepine-d2 (Major) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to non-deuterated carbamazepine. This can lead to better therapeutic outcomes and reduced side effects in clinical applications.
属性
IUPAC Name |
5,6-dideuteriobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-QDRJLNDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701340028 |
Source


|
| Record name | Carbamazepine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189902-21-3 |
Source


|
| Record name | Carbamazepine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Does the form of Carbamazepine affect its potential to harm teeth?
A1: While this specific study [] doesn't directly compare different formulations of Carbamazepine, it highlights that the liquid oral suspension of Carbamazepine, often prescribed for children, exhibited potential for dental erosion. The study found alterations in bovine enamel structure after exposure to the liquid medication, suggesting a risk for human teeth as well. Further research comparing various formulations (e.g., tablets, extended-release capsules) is needed to fully understand if and how formulation impacts the risk of dental erosion.
Q2: What properties of liquid Carbamazepine contribute to its potential to damage tooth enamel?
A2: The research [] examined several physicochemical properties of liquid Carbamazepine that likely contribute to its erosive potential:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
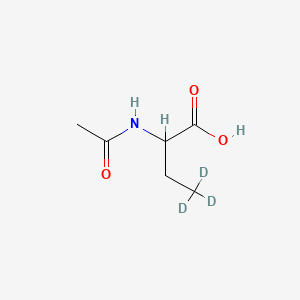
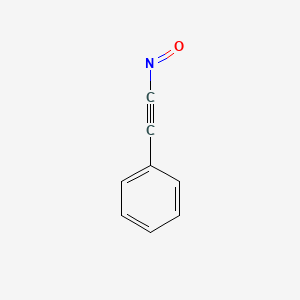
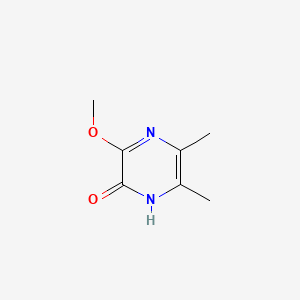
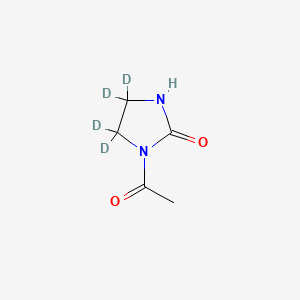
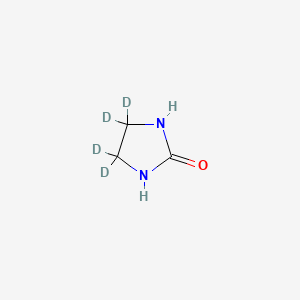

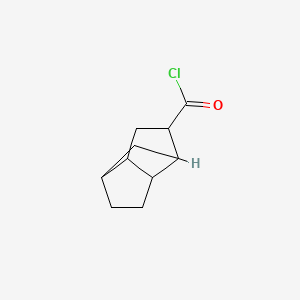
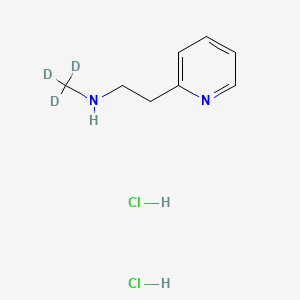
![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
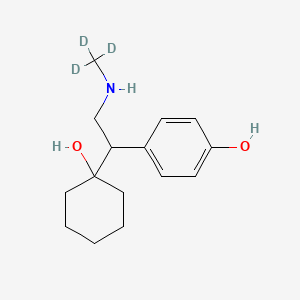
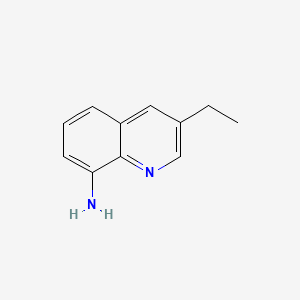
![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)
